![molecular formula C11H11ClN4 B1488223 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 19808-21-0](/img/structure/B1488223.png)

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

概要

説明

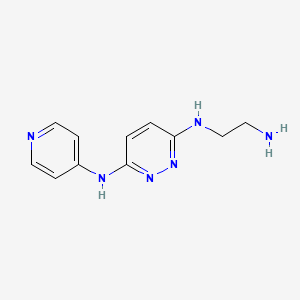

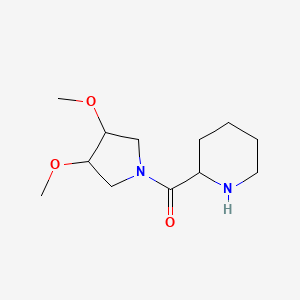

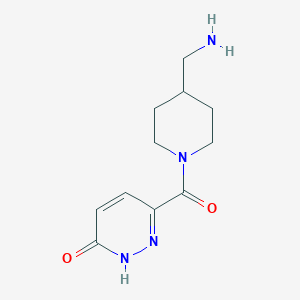

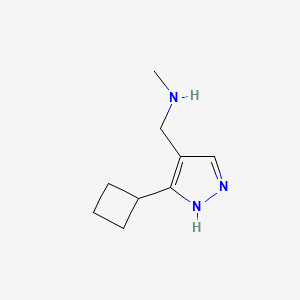

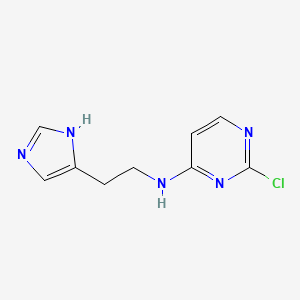

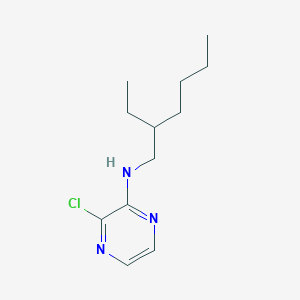

“6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Molecular Structure Analysis

The molecular structure of “6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is represented by the InChI code: 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H, (H2,11,13,14) .

Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Physical And Chemical Properties Analysis

科学的研究の応用

Anti-Fibrosis Activity

Pyrimidine derivatives, including our compound of interest, have been studied for their potential anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests that such compounds could be developed into novel anti-fibrotic drugs.

Antimicrobial Activity

The structural analogs of the compound have demonstrated significant antimicrobial activity. They have been docked against acetyl-CoA carboxylase enzyme and tested for their in vitro activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on species like Aspergillus niger and Fusarium oxysporum . This broad spectrum of activity highlights its potential as a lead compound in antimicrobial drug development.

Fungicidal Activity

Research has indicated that certain structural modifications to the pyrimidine core can enhance fungicidal activity. The optimal structure for fungicidal activity was found to be with specific substitutions on the pyridine and pyrimidine groups, suggesting that our compound could serve as a starting point for the development of new fungicides .

Organocatalysis

Pyrimidine derivatives have been found to catalyze ester aminolysis, a reaction important in organic synthesis. This catalytic activity includes not only reactive aryl esters but also less reactive methyl and benzyl esters, indicating the compound’s utility in synthetic organic chemistry .

Chemodivergent Synthesis

The compound has been used in chemodivergent synthesis processes to create a variety of chemical structures. This includes the synthesis of N-(pyridin-2-yl)amides and other heterocyclic compounds, showcasing its versatility as a reagent in chemical synthesis .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTCWBQECYLQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)

![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)